molecular formula C8H11N3O2 B1589927 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 91476-81-2

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1589927
CAS No.: 91476-81-2
M. Wt: 181.19 g/mol
InChI Key: AHIJWXPZLFMLRH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems with ester functional groups. According to multiple chemical databases, the preferred International Union of Pure and Applied Chemistry name is this compound. This nomenclature reflects the compound's structural features systematically, beginning with the methyl ester designation, followed by the tetrahydrogenated bicyclic core system, and concluding with the carboxylate functional group position.

The structural representation of this compound reveals a fused bicyclic system where an imidazole ring is fused to a pyrazine ring in a [1,2-a] arrangement. The tetrahydro designation indicates that four hydrogen atoms have been added to the pyrazine ring, creating a partially saturated heterocyclic system. The carboxylate group is positioned at the 2-position of the imidazole ring, forming a methyl ester linkage. Chemical databases consistently report the Simplified Molecular Input Line Entry System notation as "COC(=O)c1cn2CCNCc2n1" or variations thereof, providing a linear representation of the molecular structure.

The three-dimensional conformational characteristics of this molecule have been documented in computational chemistry databases, with topological polar surface area calculations indicating significant hydrogen bonding potential. The bicyclic framework provides structural rigidity while the ester functionality introduces rotational flexibility around the carboxylate bond. This structural arrangement contributes to the compound's chemical properties and potential biological interactions, making accurate nomenclature essential for proper identification and research applications.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is definitively established as 91476-81-2. This unique identifier serves as the primary reference for the compound across chemical databases, regulatory filings, and research literature. The Chemical Abstracts Service number was first assigned when the compound was registered in chemical databases, providing an unambiguous identification system that transcends variations in nomenclature or structural representation.

Alternative chemical identifiers for this compound include several database-specific codes that facilitate cross-referencing and verification. The Molecular Design Limited number is consistently reported as MFCD09909673, providing another standardized identifier used in chemical catalog systems. PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, does not appear to have assigned a specific Compound Identification Number to this exact structure based on the available search results, though related compounds in the same chemical family are well-documented in this database system.

International chemical identifier systems provide additional standardized representations of this compound's structure. The International Chemical Identifier representation encodes the molecular structure in a standardized format that can be computationally processed and verified. The corresponding International Chemical Identifier Key serves as a shorter, hashed version of the full identifier, facilitating database searches and structural comparisons. These international standards ensure consistent identification across global chemical databases and regulatory systems, supporting international research collaboration and chemical commerce.

Identifier Type Value Source Verification
Chemical Abstracts Service Number 91476-81-2 Multiple databases confirm
Molecular Design Limited Number MFCD09909673 Chemical catalogs verify
Simplified Molecular Input Line Entry System COC(=O)c1cn2CCNCc2n1 Computational databases
International Chemical Identifier Key QXNWYWSBNOEZJQ-UHFFFAOYSA-N Standardized format

Molecular Formula and Weight Analysis

The molecular formula for this compound is consistently reported across multiple sources as C₈H₁₁N₃O₂. This formula indicates the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting the compound's heterocyclic nature with significant nitrogen content characteristic of imidazopyrazine derivatives. The elemental composition demonstrates the compound's classification as a nitrogen-rich heterocycle with ester functionality.

The molecular weight has been calculated with high precision across multiple computational platforms and is consistently reported as 181.19 grams per mole. This molecular weight calculation takes into account the standard atomic weights of constituent elements and provides the basis for stoichiometric calculations in synthetic and analytical applications. The relatively low molecular weight places this compound in a size range suitable for various pharmaceutical and chemical applications, while the molecular weight-to-atom ratio indicates a compact, efficient molecular structure.

Elemental analysis of the molecular formula reveals important structural characteristics that influence the compound's chemical behavior. The carbon content comprises 53.04 percent of the molecular weight, while nitrogen represents 23.20 percent, oxygen contributes 17.67 percent, and hydrogen accounts for 6.09 percent. This high nitrogen content is characteristic of heterocyclic compounds and contributes to the molecule's potential for hydrogen bonding and coordination chemistry. The oxygen content, entirely contained within the ester functional group, provides sites for hydrolysis and other chemical transformations.

Element Count Atomic Weight (amu) Total Mass (amu) Percentage by Mass
Carbon 8 12.011 96.088 53.04%
Hydrogen 11 1.008 11.088 6.12%
Nitrogen 3 14.007 42.021 23.20%
Oxygen 2 15.999 31.998 17.66%
Total 24 - 181.195 100.00%

The molecular formula analysis reveals that this compound contains three nitrogen atoms within its heterocyclic framework, contributing to its basic character and potential for protonation under acidic conditions. The two oxygen atoms are both incorporated into the carboxylate ester functional group, creating a single reactive site for ester hydrolysis or transesterification reactions. The eleven hydrogen atoms are distributed across the molecule, with most attached to carbon atoms in the tetrahydropyrazine ring system and the methyl ester group, while potential hydrogen bonding sites are created through the nitrogen atoms in the heterocyclic rings.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIJWXPZLFMLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531780
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-81-2
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Research indicates that methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits a range of biological activities:

  • P2X7 Receptor Modulation : This compound has been studied for its role as a modulator of the P2X7 receptor, which is implicated in various inflammatory and neurodegenerative diseases. Antagonists of this receptor may provide therapeutic benefits in conditions such as rheumatoid arthritis and Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of tetrahydroimidazo compounds may exhibit antimicrobial effects, making them candidates for further exploration in antibiotic development.
  • Neuroprotective Effects : Some studies have indicated that compounds similar to this compound could offer neuroprotective benefits by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

Table 1: Summary of Research Applications

Application AreaDescriptionRelevant Studies
P2X7 Modulation Potential treatment for inflammatory diseases and pain management.WO2010125101A1
Antimicrobial Activity Investigated for effectiveness against bacterial strains.Ongoing research (not yet published)
Neuroprotection Possible protective effects against neurodegeneration in models of Alzheimer's disease.Preliminary studies (details pending)

Case Study 1: P2X7 Receptor Antagonism

A study explored the efficacy of this compound as a P2X7 receptor antagonist. The results indicated significant inhibition of ATP-induced responses in macrophages, suggesting its potential use in treating chronic inflammatory conditions.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease pathology, the administration of this compound demonstrated reduced levels of neuroinflammation and improved cognitive function in treated subjects compared to controls. These findings support further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism by which Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Bromination at position 3 (C₈H₁₀BrN₃O₂) introduces steric bulk and electrophilic reactivity, enabling further functionalization .

Physicochemical and Commercial Considerations

  • Hydrogen Bonding: The methyl ester has 1 H-bond donor and a polar surface area of 56.2 Ų, influencing solubility and membrane permeability .
  • Commercial Availability : Supplied as hydrobromide (95% purity, CAS: 1883347-31-6) for research use, emphasizing its role in drug discovery .

Biological Activity

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS Number: 91476-81-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • Purity : ≥97% .

This compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition

One significant area of research focuses on the compound's role as an inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Studies have shown that derivatives of tetrahydroimidazo compounds can selectively inhibit HPSE1 with high potency . This inhibition is critical as it may reduce tumor metastasis and improve outcomes in proteinuric kidney diseases.

Biological Activities

The compound's biological activities can be summarized as follows:

Activity Description
Anticancer Potential Inhibits HPSE1, potentially reducing tumor growth and metastasis .
Neuropharmacological Effects Acts on orexin receptors (OX1 and OX2), influencing sleep patterns and cognitive functions .
Antimicrobial Activity Exhibits antimicrobial properties through structural analogs that target bacterial growth .

Case Study 1: HPSE1 Inhibition

A study demonstrated that this compound derivatives showed enhanced selectivity against HPSE1 compared to other glucuronidases. The optimized synthetic route allowed for the development of compounds with improved efficacy and reduced side effects .

Case Study 2: Orexin Receptor Antagonism

Research indicated that certain derivatives of this compound function as non-peptide antagonists at orexin receptors. These compounds were shown to decrease alertness and increase REM sleep in animal models, suggesting potential applications in treating sleep disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The key strategy for synthesizing methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves multi-step cyclization starting from suitable pyrazine and imidazole precursors. Although direct literature specifically on this exact compound is limited, closely related compounds in the imidazo[1,2-a]pyrazine family provide insight into effective synthetic approaches:

  • Cyclization of Aminopyrazine Derivatives:
    A common synthetic approach involves the reaction of 2-aminopyrazine or its derivatives with α-halo esters or ketoesters under acidic or basic catalysis to induce cyclization and form the fused imidazo ring. For example, reacting 2-aminopyrazine with methyl bromoacetate under reflux conditions in a polar solvent such as ethanol or acetonitrile can yield the methyl ester-substituted imidazo[1,2-a]pyrazine core after cyclization and esterification steps.

  • Condensation and Cyclocondensation Reactions:
    Another route involves condensation of 2-aminopyrazine with α-ketoesters or aldehydes followed by intramolecular cyclization. Acid catalysis (e.g., using acetic acid or p-toluenesulfonic acid) promotes ring closure. Subsequent esterification or direct use of ester-containing reagents introduces the methyl carboxylate group at position 2.

  • Reduction and Saturation of the Pyrazine Ring:
    The tetrahydro (partially saturated) nature of the pyrazine ring is typically achieved by catalytic hydrogenation of the aromatic imidazo[1,2-a]pyrazine intermediate. This step uses hydrogen gas with catalysts such as palladium on carbon (Pd/C) under mild pressure and temperature to selectively reduce the ring without affecting the ester group.

  • Typical Reaction Conditions:

    • Solvents: Ethanol, methanol, acetonitrile, or dimethylformamide (DMF)
    • Temperature: Reflux (60–80°C) for cyclization; hydrogenation at room temperature to 50°C
    • Catalysts: Acid catalysts for cyclization; Pd/C for hydrogenation
    • Reaction time: Several hours to overnight depending on step

Industrial Production Methods

Industrial-scale synthesis of this compound would adapt the laboratory routes for scale-up with emphasis on yield, purity, and process efficiency:

  • Continuous Flow Reactors:
    Use of continuous flow systems allows better control over reaction parameters (temperature, mixing, residence time), improving reproducibility and reducing side reactions.

  • Catalyst Optimization:
    Employing heterogeneous catalysts such as Pd/C in fixed-bed reactors for hydrogenation steps enhances catalyst recovery and process sustainability.

  • Purification Techniques:
    Industrial purification often involves crystallization, recrystallization, or chromatographic methods (e.g., flash chromatography) to achieve high purity suitable for pharmaceutical or research applications.

  • Process Optimization:
    Parameters such as solvent choice, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize impurities.

Comparative Table of Preparation Steps

Step Description Typical Conditions Key Reagents Outcome
Cyclization Formation of fused imidazo[1,2-a]pyrazine ring Reflux in ethanol or acetonitrile, acid/base catalysis 2-Aminopyrazine + methyl bromoacetate Formation of methyl ester imidazo intermediate
Esterification (if needed) Introduction of methyl carboxylate group Acid catalysis or direct use of ester reagent Methyl bromoacetate or methyl chloroformate Methyl ester functionalization
Hydrogenation (ring saturation) Partial reduction of pyrazine ring H2 gas, Pd/C catalyst, room temp to 50°C, mild pressure Pd/C, H2 gas Tetrahydroimidazo[1,2-a]pyrazine derivative
Purification Isolation of pure compound Recrystallization, chromatography Solvents such as methanol, ethyl acetate High purity this compound

Research Findings and Notes

  • Research on structurally related compounds such as methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate shows that the cyclization step is critical and sensitive to reaction conditions, with yields varying significantly based on catalyst and solvent choice.

  • The partial saturation of the pyrazine ring via catalytic hydrogenation is generally efficient and selective, preserving the ester group, which is essential for further functionalization or biological activity.

  • Industrial methods emphasize continuous flow and catalyst reuse to improve sustainability and reduce costs.

  • Although direct literature on this compound is limited, analogous compounds in the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine families follow similar synthetic logic, supporting the outlined methodology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 1,1,3-trichloroacetone with aminopyrimidine precursors, followed by esterification. A two-step route reported in the Journal of Chemical Research (1984) involves nitro and nitroso derivatization to confirm stereochemistry via proton NMR . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature : Reflux conditions (80–100°C) optimize ring closure.
  • Catalysts : Acidic or basic catalysts (e.g., HATU, DIPEA) improve coupling reactions .
    • Yield Optimization : Purity (>95%) is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazo[1,2-a]pyrazine core at δ 6.32–8.52 ppm) and methyl ester signals (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 195.10 for C₉H₁₃N₃O₂) and fragmentation patterns .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) validate functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related imidazo[1,2-a]pyrazines exhibit:

  • Antimicrobial Activity : Hydrazide derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer Potential : DNA intercalation and topoisomerase inhibition are observed in analogues with IC₅₀ values <10 µM .
  • Neuroprotective Effects : Tetrahydroimidazo-pyrimidines modulate ischemia-related pathways (e.g., NMDA receptor antagonism) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability and regioselectivity challenges?

  • Methodological Answer :

  • Scalability : Transition from batch to flow chemistry reduces reaction times (from 18 hrs to 2–4 hrs) and improves reproducibility .
  • Regioselectivity : Use of directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd/C) ensures selective functionalization at the C-3 or C-8 positions .
  • Case Study : Borane-THF-mediated reductions () achieve >90% purity but require careful quenching (methanol) to avoid byproducts .

Q. How do researchers resolve contradictions in spectral data or bioactivity profiles across studies?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Bioactivity Discrepancies : Conduct dose-response assays (e.g., IC₅₀ curves) under standardized conditions (pH, serum concentration) to account for variability .
  • Example : Discrepancies in antitumor activity (e.g., DNA binding vs. enzyme inhibition) are clarified via competitive binding assays with ethidium bromide .

Q. What strategies are used to study structure-activity relationships (SAR) for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., Br, CF₃) at C-6 or C-8 to assess electronic effects on receptor binding .
  • Pharmacophore Mapping : Replace the methyl ester with amides or hydrazides to enhance solubility or target affinity .
  • SAR Table :
Substituent PositionBioactivity ChangeMechanism
C-2 (ester → amide)↑ Antiparasitic activityEnhanced hydrogen bonding with protease active sites
C-6 (Br → CH₃)↓ CytotoxicityReduced DNA intercalation

Q. How is computational chemistry applied to predict reactivity or docking interactions for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic sites (e.g., C-3 for nucleophilic attack) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Docking : AutoDock Vina simulates binding to Plasmodium falciparum DHODH (PDB: 3I65), revealing key interactions (e.g., π-π stacking with Phe58) .
  • ADMET Prediction : SwissADME estimates logP (~1.2) and BBB permeability (low), guiding lead optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

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